molecular formula C17H22F3N3O4 B1397068 Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate CAS No. 1247040-82-9

Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate

Cat. No.: B1397068
CAS No.: 1247040-82-9
M. Wt: 389.4 g/mol
InChI Key: MIGTZNUPDXAMSH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22F3N3O4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate (CAS Number: 1247040-82-9) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H22F3N3O4
Molecular Weight389.4 g/mol
CAS Number1247040-82-9

Synthesis and Structure-Activity Relationship

Recent studies have focused on the synthesis of derivatives of piperidine compounds, including this compound. A notable method involves one-pot click chemistry, which enhances yield and reduces reaction time. This method has been pivotal in developing compounds that target GPR119, a G-protein coupled receptor involved in glucose metabolism and insulin secretion, making it relevant for type 2 diabetes treatment .

Structure-Activity Relationships

The incorporation of the trifluoromethyl group at the para position of the phenolic ring has been shown to enhance biological activity significantly. Studies indicate that this modification can increase potency in inhibiting various biological pathways, including those related to insulin regulation and glucose homeostasis .

This compound exhibits potential agonistic activity on GPR119. This receptor plays a crucial role in regulating glucose levels and insulin secretion. The compound's ability to activate GPR119 suggests its potential application in managing type 2 diabetes mellitus (T2DM) and obesity .

In Vitro Studies

In vitro experiments have demonstrated that certain analogs derived from this compound exhibit strong binding affinities to GPR119. For instance, four specific analogs showed promising results with effective EC50 values comparable to established GPR119 agonists like AR231543 . These findings are critical as they suggest that modifications can lead to enhanced therapeutic efficacy.

Case Studies

  • GPR119 Activation : A study synthesized various piperidine derivatives targeting GPR119, revealing that compounds similar to this compound could improve insulin secretion and reduce blood glucose levels in murine models of T2DM .
  • Anti-inflammatory Properties : Additional research indicates that related compounds may exhibit anti-inflammatory effects, which could further support their use in metabolic disorders where inflammation is a contributing factor .

Scientific Research Applications

Modulators of ATP-binding Cassette Transporters

One of the notable applications of compound 1 is as a modulator of ATP-binding cassette (ABC) transporters. These transporters play critical roles in the transport of various molecules across cellular membranes and are implicated in drug resistance mechanisms in cancer therapy. In a patent filed (US8354427B2), compound 1 was identified as a potential candidate for enhancing the efficacy of chemotherapeutic agents by inhibiting ABC transporters, thereby overcoming resistance mechanisms .

Anticancer Activity

Research has indicated that compounds with similar structures to compound 1 exhibit anticancer properties. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially increasing the bioavailability of therapeutic agents. Preliminary studies suggest that derivatives of this class may inhibit tumor growth in specific cancer cell lines, although further research is necessary to confirm these findings.

Neuropharmacological Potential

The piperidine moiety in compound 1 suggests potential neuropharmacological applications. Compounds containing piperidine rings have been studied for their effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases and mood disorders. Investigations into similar compounds have shown promise in modulating serotonin and dopamine receptors, which could be relevant for developing treatments for conditions like depression and anxiety.

Table 2: Summary of Research Findings

ApplicationDescriptionSource
ABC Transporter ModulationEnhances efficacy of chemotherapy by inhibiting drug resistance mechanismsUS8354427B2
Anticancer ActivityPotential to inhibit tumor growth; further studies neededPreliminary research findings
Neuropharmacological PotentialPossible modulation of neurotransmitter systems; implications for mood disordersRelated studies on piperidine

Case Study 1: ABC Transporter Modulation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives based on compound 1 and evaluated their ability to inhibit ABC transporters in vitro. The results demonstrated that specific modifications to the trifluoromethyl group significantly enhanced the inhibitory activity against P-glycoprotein (P-gp), a well-known ABC transporter associated with multidrug resistance .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of compounds structurally related to compound 1 revealed that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity was attributed to the unique structural features conferred by the trifluoromethyl group and piperidine ring .

Properties

IUPAC Name

tert-butyl 4-[4-nitro-3-(trifluoromethyl)anilino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O4/c1-16(2,3)27-15(24)22-8-6-11(7-9-22)21-12-4-5-14(23(25)26)13(10-12)17(18,19)20/h4-5,10-11,21H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGTZNUPDXAMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (5 g, 24 mmol) in DMSO (50 ml) was added tert-butyl 4-aminopiperidine-1-carboxylate (4.78 g, 23.9 mmol, 1 eq.) and potassium carbonate (9.9 g, 72 mmol, 3 eq.). The resulting mixture was stirred with heating overnight at 100° C. (oil bath) and then diluted with water (300 ml). The solids were collected by filtration to afford tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate as a yellow powder (8 g, 86%); (ES, m/z): [M+H]+ 390.0; 1H NMR (300 MHz, DMSO-d6): δ 8.06 (d, J=9.3 Hz, 1H), 7.47 (d, J=7.8 Hz, 1H), 7.08 (d, J=2.1 Hz, 1H), 6.89 (dd, J=2.4, 9.3 Hz, 1H), 3.87 (d, J=13.5 Hz, 2H), 3.68 (m, 1H), 2.95 (m, 2H), 2.54 (s, 0.6H), 1.89 (m, 2H), 1.39 (s, 9H), 1.28 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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